4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide
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Overview
Description
4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a 3-methylpyridin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Sulfonation: The amino-substituted benzene is then sulfonated to introduce the sulfonamide group.
Coupling: Finally, the 3-methylpyridin-2-yl group is introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological processes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
- 4-amino-N-pyridin-2-yl-benzenesulfonamide
Uniqueness
4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is unique due to the presence of the 3-methylpyridin-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to other sulfonamides.
Properties
IUPAC Name |
4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-3-2-8-14-12(9)15-18(16,17)11-6-4-10(13)5-7-11/h2-8H,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKINOXKIITJCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222758 |
Source
|
Record name | Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72460-27-6 |
Source
|
Record name | Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072460276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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